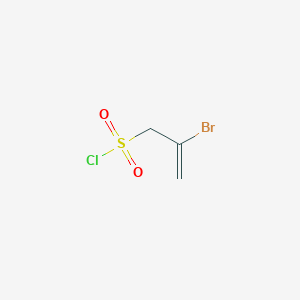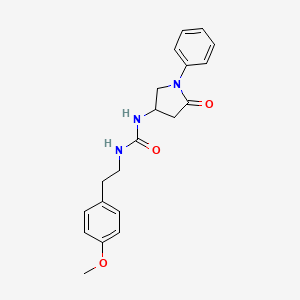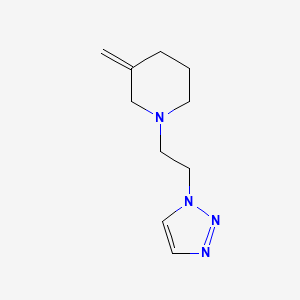
1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea" is a chemical entity that appears to be related to a class of compounds known as ureido benzenesulfonamides. These compounds have been extensively studied for their biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoforms and as potential anticancer agents. The benzenesulfonyl moiety is a common feature in these molecules, which is often linked to a variety of heterocyclic and urea components to modulate their activity and selectivity towards different CA isoforms .
Synthesis Analysis
The synthesis of related ureido benzenesulfonamides typically involves the formation of a urea linkage between a benzenesulfonamide and a heterocyclic compound. For instance, the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives involves replacing an acetamide group with an alkylurea moiety . Another example is the stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride to introduce 1,3,5-triazine moieties . These synthetic routes often employ intermediates such as isocyanates and amines, and the reactions are typically carried out under controlled conditions to yield the desired substituted ureas .
Molecular Structure Analysis
The molecular structure of ureido benzenesulfonamides is characterized by the presence of a benzenesulfonamide linked to a urea group, which is further connected to various heterocyclic rings such as benzo[d]thiazol, triazine, or thiazol moieties. These structural features are crucial for the interaction with CA isoforms, as they can influence the binding affinity and selectivity of the compounds . The presence of substituents like chloro, cyano, and alkyl groups can further modulate the properties of these molecules .
Chemical Reactions Analysis
Ureido benzenesulfonamides can participate in a variety of chemical reactions, primarily due to the reactive sites present in their structure. The urea linkage can be formed through the reaction of isocyanates with amines . The benzenesulfonamide moiety can be derivatized through nucleophilic substitution reactions, as seen in the synthesis of compounds with triazine moieties . These reactions are essential for the generation of a diverse library of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of ureido benzenesulfonamides are influenced by their molecular structure. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the nature and position of their substituents. The presence of heteroatoms such as nitrogen, sulfur, and chlorine contributes to the polarity and potential hydrogen bonding capabilities of these molecules. The chemical stability and reactivity are also important considerations, especially in the context of their biological applications .
Scientific Research Applications
Synthesis and Biological Importance
The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT), which shares a structural resemblance with 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea, highlights the chemical flexibility and the broad spectrum of biological activities of these compounds. Their significance in medicinal chemistry emerges from their application as potential therapeutic agents, demonstrating a variety of pharmacological activities. These activities span from antimicrobial to antitumor effects, showcasing the compounds' utility in developing new pharmacophores (Rosales-Hernández et al., 2022).
Pharmacological and Synthetic Profile
Benzothiazole derivatives, closely related to the chemical structure , exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. This diversity underscores the benzothiazole scaffold's prominence in medicinal chemistry, offering a template for the development of compounds with enhanced activities and lesser toxic effects (Bhat & Belagali, 2020).
Urea Derivatives in Drug Design
Exploring the unique hydrogen bonding capabilities of ureas, including derivatives similar to 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea, reveals their importance in drug-target interactions. Such derivatives are integrated into small molecules displaying a broad range of bioactivities, enhancing selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. This highlights the significance of the urea moiety in medicinal chemistry, stimulating its use as a structural motif in drug design (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Expanding the application spectrum of urea derivatives, studies have investigated urea as a potential hydrogen carrier for fuel cells, showcasing an innovative approach towards sustainable and long-term energy supply. This reflects the versatility of urea and its derivatives in contributing to environmental sustainability and energy solutions, beyond their biological and pharmacological applications (Rollinson et al., 2011).
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O3S2/c12-9-8(6-13)10(20-15-9)14-11(17)16-21(18,19)7-4-2-1-3-5-7/h1-5H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSPKKLFKAYANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C(=NS2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)



![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)